molecular formula C32H38O12 B1215622 Buddlenol C

Buddlenol C

Cat. No.: B1215622
M. Wt: 614.6 g/mol
InChI Key: FITCDKVKQIBVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buddlenol C is a lignan derivative characterized by its unique sesquineolignan structure, specifically identified as G(t8–O–4)S(8–8)S (guaiacyl-(threo-8–O–4)-sinapyl-(8–8)-sinapyl ether) . It is synthesized via oxidative coupling of monolignols (e.g., sinapyl alcohol) in the presence of Cu(OAc)₂, forming β-O-4 and 8–8 interunit linkages . Structurally, it features a central threo configuration at the β-O-4 bond and a symmetrical 8–8 coupling between two sinapyl units.

This compound has been isolated from diverse plant species, including Vernonia amygdalina , Aquilaria sinensis , Mallotus paxii , and Excoecaria agallocha .

Properties

Molecular Formula

C32H38O12

Molecular Weight

614.6 g/mol

IUPAC Name

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C32H38O12/c1-37-22-8-16(6-7-21(22)34)28(35)27(13-33)44-32-25(40-4)11-18(12-26(32)41-5)31-20-15-42-30(19(20)14-43-31)17-9-23(38-2)29(36)24(10-17)39-3/h6-12,19-20,27-28,30-31,33-36H,13-15H2,1-5H3

InChI Key

FITCDKVKQIBVRK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(CO)C(C5=CC(=C(C=C5)O)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(CO)C(C5=CC(=C(C=C5)O)OC)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Buddlenol C belongs to the sesquineolignan subclass, distinguished by its 8–8 linkage and threo configuration. Below is a comparative analysis with structurally or functionally related lignans:

Compound Structure Key Features Biological Activities Source
This compound G(t8–O–4)S(8–8)S Symmetrical 8–8 sinapyl coupling; threo-β-O-4 configuration. Anti-inflammatory (inhibits NO/PGE₂ in RAW264.7 cells) . Aquilaria sinensis , Mallotus paxii
Buddlenol D G(t8–O–4)S(8–5)G Asymmetric 8–5 coupling; threo-β-O-4 configuration. Potent p38 MAPK inhibition; suppresses iNOS/COX-2 in LPS-induced inflammation . Carallia brachiata
Buddlenol A G(t8–O–4)S(8–5)G# 8–5 linkage with guaiacyl terminus; threo configuration. Limited bioactivity data; isolated from Vernonia amygdalina . Illicium simonsii
Hedyotisol G(8–O–4)S(828)S(8–O–4)G Complex tetracyclic structure with 8–O–4 and 8–8 linkages. Role in lignin biosynthesis; no reported pharmacological activity . Synthetic lignan models
Medioresinol Syringaresinol derivative 8–8′ linkage with syringyl groups. Antioxidant and anti-cancer properties; widely distributed in plants . Ziziphus jujuba

Key Differences

Linkage Patterns: this compound’s 8–8 sinapyl coupling contrasts with Buddlenol D’s 8–5 linkage and Buddlenol A’s 8–5-guaiacyl terminus . Hedyotisol’s tetracyclic structure involves multiple 8–O–4 bonds, making it structurally more complex .

Stereochemistry: Both this compound and D exhibit threo configurations at β-O-4 bonds, but erythro forms (e.g., erythro-buddlenol C) are also reported in Aquilaria sinensis .

Bioactivity: Buddlenol D demonstrates stronger anti-inflammatory effects via p38 MAPK inhibition compared to this compound, which shows moderate NO/PGE₂ suppression . Medioresinol lacks the sinapyl units present in Buddlenols but exhibits broader antioxidant activity .

Q & A

Q. What are the primary natural sources of Buddlenol C, and how can its structural identification be validated in plant extracts?

this compound, a lignan derivative, is predominantly isolated from Aquilaria sinensis (Chinese agarwood). To validate its presence, researchers should employ chromatographic techniques (e.g., HPLC-MS or GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

  • Extraction : Use polar solvents (e.g., ethanol or methanol) for preliminary extraction, followed by fractionation via column chromatography.
  • Structural Confirmation : Compare spectral data (¹H/¹³C NMR, HRMS) with published databases or isolated standards.
  • Reproducibility : Document protocols rigorously to ensure reproducibility, including solvent ratios, column parameters, and detection wavelengths .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity in vitro?

For in vitro assays (e.g., antioxidant or cytotoxic activity), prioritize:

  • Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative controls (vehicle-only treatments).
  • Dose-Response Curves : Test a minimum of five concentrations to establish EC₅₀/IC₅₀ values.
  • Replication : Triplicate experiments with independent replicates to account for plate-to-plate variability.
  • Cell Line Validation : Use authenticated cell lines and report passage numbers to mitigate genetic drift .

Q. How should researchers determine sample sizes for pharmacokinetic studies involving this compound?

Sample size calculations require:

  • Power Analysis : Use pilot data to estimate effect sizes and variability. For animal studies, apply G*Power or similar tools with α=0.05 and power ≥80%.
  • Ethical Justification : For human trials, adhere to guidelines (e.g., ICGP) and consult statisticians to balance scientific rigor with ethical constraints .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically analyzed?

Conflicting results (e.g., varying IC₅₀ values across studies) necessitate:

  • Variable Scrutiny : Compare assay conditions (e.g., incubation time, solvent used). For example, DMSO concentrations >0.1% may artifactually suppress activity.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding factors.
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound in Aquilaria sinensis?

Advanced approaches include:

  • Transcriptomic Profiling : RNA-seq of stress-induced agarwood to identify upregulated genes (e.g., dirigent proteins involved in lignan biosynthesis).
  • Isotope Labeling : Track ¹³C-labeled precursors (e.g., coniferyl alcohol) to map metabolic flux.
  • Enzyme Characterization : Heterologously express candidate genes in E. coli or yeast for in vitro activity assays .

Q. How should researchers address variability in this compound yields during extraction from plant matrices?

Mitigate variability through:

  • Standardized Protocols : Fix parameters like drying temperature, particle size, and extraction time.
  • Multivariate Analysis : Apply response surface methodology (RSM) to optimize solvent combinations and extraction cycles.
  • Quality Control : Use internal standards (e.g., syringic acid) to normalize batch-to-batch differences .

Q. What statistical frameworks are suitable for interpreting multi-omics data in this compound toxicity studies?

Integrate omics datasets (transcriptomics, metabolomics) via:

  • Pathway Enrichment : Tools like MetaboAnalyst or DAVID to identify perturbed pathways (e.g., cytochrome P450 modulation).
  • Network Pharmacology : Construct interaction networks linking this compound targets to toxicity endpoints (e.g., hepatotoxicity).
  • Machine Learning : Train classifiers to predict dose-dependent toxicity using features like gene expression clusters .

Methodological Resources

  • Literature Review : Use Web of Science and Scopus with keywords: “this compound” AND (“biosynthesis” OR “pharmacokinetics” OR “structure-activity relationship”). Avoid synonyms to maintain precision .

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    02:51
    科研基础-如何做好中英文参考文献
    03:23
  • Ethical Compliance : For human studies, submit protocols to Institutional Review Boards (IRBs) with detailed informed consent forms and data anonymization plans .

  • Data Reproducibility : Archive raw spectra, chromatograms, and code in repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buddlenol C
Reactant of Route 2
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